

Preclinical Profile of Tas-114: A Dual Inhibitor of dUTPase and DPD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tas-114

Cat. No.: B15589086

[Get Quote](#)

This technical guide provides an in-depth overview of the preclinical studies of **Tas-114**, a novel, orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). **Tas-114** is under investigation for its potential to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Tas-114 exerts its anticancer effects through a dual mechanism of action. As a potent inhibitor of dUTPase, it prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its 5-fluorouracil (5-FU) metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP). This leads to the misincorporation of these aberrant nucleotides into DNA, triggering DNA damage and subsequent cell death in cancer cells.

Simultaneously, **Tas-114** moderately and reversibly inhibits DPD, the rate-limiting enzyme in the catabolism of 5-FU. This inhibition increases the bioavailability of 5-FU, allowing for potentially lower doses of fluoropyrimidine prodrugs like capecitabine and S-1, which may reduce dose-related toxicities while maintaining therapeutic concentrations at the tumor site.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **Tas-114**.

Table 1: In Vitro Enzyme Inhibition

Target	Inhibitor	IC50 / Ki	Species	Notes
DPD	Tas-114	IC50: 1046 ng/mL	Human	Estimated from a pharmacodynamic model.
DPD	Tas-114	Ki: 966 ng/mL	Human	For DPD-mediated 5-FU metabolism in liver S9 fractions.
dUTPase	Tas-114	Not explicitly quantified	Human	Described as a strong and competitive inhibitor.

Table 2: In Vitro Cytotoxicity Enhancement

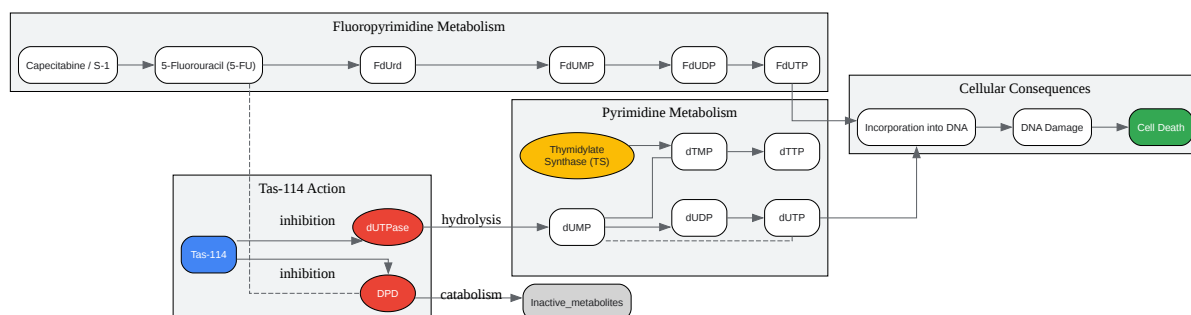
Cell Lines	Combination	Concentration of Tas-114	Duration	Effect
Various cancer cell lines	Tas-114 + 5-Fluorouracil (5-FU) or 5-Fluoro-2'-deoxyuridine (FdUrd)	1-10 μ M	72 hours	Dose-dependent increase in cytotoxicity.
Various human NSCLC cell lines	Tas-114 + Pemetrexed	Not specified	Not specified	Significantly increased cytotoxicity.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft Model	Treatment	Dosing	Outcome
Mice with various human tumor xenografts	Tas-114 + Capecitabine	Tas-114: 37.5-1,200 mg/kg/day (oral); Capecitabine: 539 mg/kg/day	Increased antitumor activity of 5-FU derived from capecitabine.
NCI-H2228 (human NSCLC) xenograft	Tas-114 + Pemetrexed	Not specified	Tas-114 significantly enhanced the antitumor activity of pemetrexed.
MX-1 (human breast cancer) xenograft	Tas-114 + Pemetrexed	Not specified	Strong antitumor activity observed.
Bu25 TK- (human cervical cancer) xenograft	Tas-114 + Pemetrexed	Not specified	Enhanced antitumor activity of pemetrexed.

Signaling Pathways and Experimental Workflows

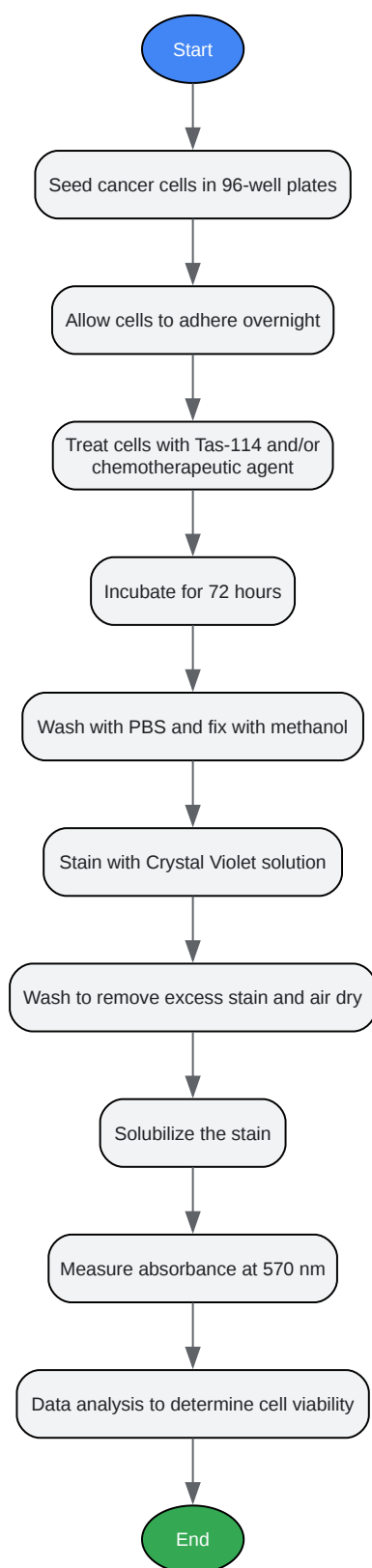
Signaling Pathway of Tas-114 in Combination with Fluoropyrimidines



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Tas-114** with fluoropyrimidines.

General Experimental Workflow for In Vitro Cytotoxicity Assay



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Preclinical Profile of Tas-114: A Dual Inhibitor of dUTPase and DPD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589086#preclinical-studies-of-tas-114]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com